molecular formula C13H15BrO3 B12462140 (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid

Katalognummer: B12462140
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: WZBMXUKRHCCMPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 2-isobutoxyphenol, undergoes bromination to introduce the bromine atom at the 5-position.

    Esterification: The brominated phenol is then esterified with acrylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated acids or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and isobutoxy group may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylic Acid: A simpler analog with similar reactivity but lacking the bromine and isobutoxy groups.

    Bromoacrylic Acid: Contains a bromine atom but lacks the isobutoxy group.

    Isobutoxyphenylacrylic Acid: Contains the isobutoxy group but lacks the bromine atom.

Uniqueness

(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid is unique due to the combination of the bromine atom and isobutoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H15BrO3

Molekulargewicht

299.16 g/mol

IUPAC-Name

3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI-Schlüssel

WZBMXUKRHCCMPP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.